2-(N,N-Dimethylamino)-6-iodopyrazine

Overview

Description

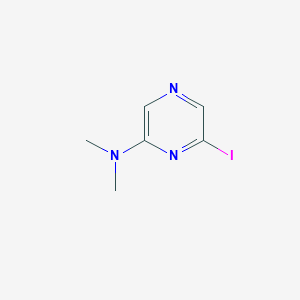

2-(N,N-Dimethylamino)-6-iodopyrazine is an organic compound that belongs to the class of pyrazines It is characterized by the presence of a dimethylamino group at the 2-position and an iodine atom at the 6-position of the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N,N-Dimethylamino)-6-iodopyrazine typically involves the iodination of 2-(N,N-Dimethylamino)pyrazine. One common method is the electrophilic aromatic substitution reaction using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(N,N-Dimethylamino)-6-iodopyrazine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(N,N-Dimethylamino)-6-azidopyrazine, while Suzuki-Miyaura coupling with phenylboronic acid would produce 2-(N,N-Dimethylamino)-6-phenylpyrazine.

Scientific Research Applications

2-(N,N-Dimethylamino)-6-iodopyrazine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Material Science: The compound is used in the development of organic semiconductors and light-emitting materials.

Chemical Biology: It is employed in the design of molecular probes for studying biological processes.

Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalytic process.

Mechanism of Action

The mechanism by which 2-(N,N-Dimethylamino)-6-iodopyrazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The dimethylamino group can enhance the compound’s ability to cross cell membranes, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

2-(N,N-Dimethylamino)pyrazine: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.

2-(N,N-Dimethylamino)-6-bromopyrazine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.

2-(N,N-Dimethylamino)-6-chloropyrazine: Contains a chlorine atom, which affects its chemical behavior compared to the iodine-containing compound.

Uniqueness

2-(N,N-Dimethylamino)-6-iodopyrazine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom’s larger size and higher polarizability compared to bromine and chlorine make it more suitable for certain applications, such as in cross-coupling reactions and as a halogen bond donor in medicinal chemistry.

Biological Activity

2-(N,N-Dimethylamino)-6-iodopyrazine is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

- IUPAC Name: this compound

- CAS Number: 125060-66-4

- Molecular Formula: C7H9N3I

- Molecular Weight: 258.07 g/mol

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as antiviral agents. The compound has been studied for its effects on various viruses, including Zika and dengue viruses.

The biological activity of this compound is primarily attributed to its interaction with viral proteases. Inhibition of these enzymes can disrupt the viral replication cycle, making this compound a potential candidate for antiviral drug development.

Structure-Activity Relationships (SAR)

Studies have shown that modifications to the pyrazine core can significantly influence the biological activity of derivatives. For instance, the introduction of different substituents on the pyrazine ring alters the potency against specific viral targets.

Key Findings from Research

-

Antiviral Activity:

- Compounds derived from pyrazine structures have been identified as potent inhibitors of Zika virus protease with IC50 values ranging from 130 nM to several micromolar concentrations depending on the specific structural modifications .

- A notable compound in this series demonstrated effective inhibition of Zika virus replication in vitro and in vivo, highlighting the potential for therapeutic applications .

- Comparative Analysis:

Study 1: Antiviral Efficacy Against Zika Virus

A study conducted by researchers focused on a series of pyrazine derivatives, including this compound. The results indicated that this compound exhibited significant antiviral activity against Zika virus protease, with an IC50 value of approximately 0.39 μM when optimized with specific substituents .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| This compound | 0.39 | Potent inhibitor |

| Compound A | 1.62 | Moderate inhibitor |

| Compound B | >10 | Inactive |

Study 2: Broader Spectrum Activity

Another investigation assessed the effectiveness of various pyrazine derivatives against multiple flaviviruses, including dengue and West Nile viruses. The findings suggested that modifications to the N,N-dimethylamino group could enhance selectivity and potency across different viral targets .

Properties

IUPAC Name |

6-iodo-N,N-dimethylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8IN3/c1-10(2)6-4-8-3-5(7)9-6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACQSWJTVMYKTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=CC(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50577954 | |

| Record name | 6-Iodo-N,N-dimethylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125060-66-4 | |

| Record name | 6-Iodo-N,N-dimethylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.